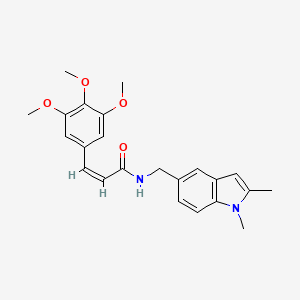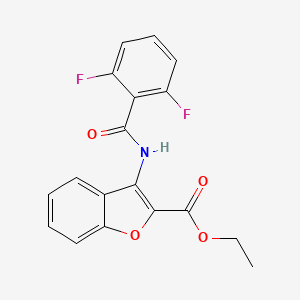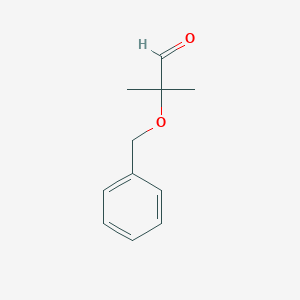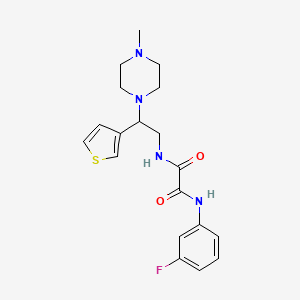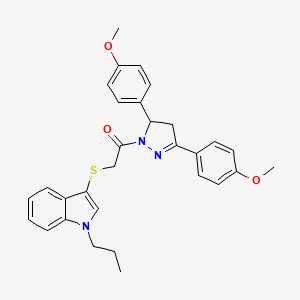
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific aldehydes with acetophenones. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione is achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . This suggests that the synthesis of the compound may also involve a similar reaction between an appropriate aldehyde and acetophenone derivative, possibly with additional steps to introduce the indole and pyrazole moieties.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, 1H NMR, HRMS, elemental analysis, and single-crystal X-ray diffraction . These methods would likely be applicable in analyzing the molecular structure of the compound , providing detailed information about its geometry, functional groups, and overall molecular conformation.
Chemical Reactions Analysis
The papers describe the use of compounds with masked aldehyde functionality for the synthesis of various heterocycles . This indicates that the compound , with its complex structure including pyrazole and indole moieties, may also participate in cyclocondensation reactions or serve as a synthon for the construction of other heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystal structure analysis of a related compound reveals weak hydrogen bonds and π-π stacking interactions, which contribute to the stability and solid-state packing of the molecule . These interactions may also be relevant to the compound , affecting its solubility, melting point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study by Ö. Tamer et al. (2015) on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its nonlinear optical activity. This property is attributed to a small energy gap between the frontier molecular orbitals, making the molecule potentially useful in nonlinear optical applications (Tamer et al., 2015).
Antimicrobial Activity
Lv et al. (2010) synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives that act as potent FabH inhibitors with strong antibacterial activity. This implies potential antimicrobial applications for similar compounds (Lv et al., 2010).
Antioxidant Activity
Ummadi et al. (2017) investigated new classes of pyrazolyl indoles and thiazolyl pyrazolyl indoles for antioxidant activity. These compounds, related to the chemical structure , demonstrated significant radical scavenging activity (Ummadi et al., 2017).
Anti-tumor Agents
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating thiophene moiety with demonstrated anti-tumor activities against hepatocellular carcinoma. This suggests potential anti-cancer applications for similar structures (Gomha et al., 2016).
Tyrosinase Inhibitors
Zhou et al. (2013) synthesized 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as tyrosinase inhibitors. This indicates potential use in treatments involving pigmentation disorders (Zhou et al., 2013).
Opto-Electronic Applications
Ramkumar and Kannan (2015) reported the synthesis of novel heterocyclic compounds for opto-electronic applications, demonstrating the potential of similar compounds in this field (Ramkumar & Kannan, 2015).
Eigenschaften
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3S/c1-4-17-32-19-29(25-7-5-6-8-27(25)32)37-20-30(34)33-28(22-11-15-24(36-3)16-12-22)18-26(31-33)21-9-13-23(35-2)14-10-21/h5-16,19,28H,4,17-18,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKSFTUCTQNYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

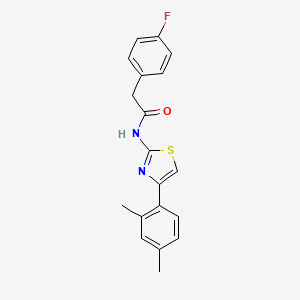
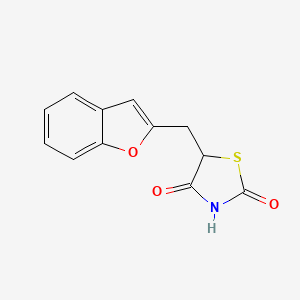

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
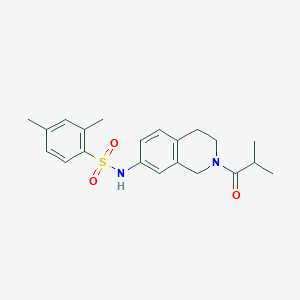
![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)
![2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B3013527.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)

